Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate
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Overview
Description
Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorine atom at the 7th position, a carbonyl group at the 2nd position, and a carboxylate group at the 6th position of the benzo[d]oxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-fluorobenzoic acid with methyl chloroformate in the presence of a base to form the intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted benzo[d]oxazole derivatives.
Scientific Research Applications
Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. The carbonyl and carboxylate groups play crucial roles in binding to target proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate
- 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
- N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide
Uniqueness
Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 7th position enhances its stability and reactivity compared to similar compounds. Additionally, the combination of the carbonyl and carboxylate groups provides versatile sites for chemical modifications, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H6FNO4 |
---|---|
Molecular Weight |
211.15 g/mol |
IUPAC Name |
methyl 7-fluoro-2-oxo-3H-1,3-benzoxazole-6-carboxylate |
InChI |
InChI=1S/C9H6FNO4/c1-14-8(12)4-2-3-5-7(6(4)10)15-9(13)11-5/h2-3H,1H3,(H,11,13) |
InChI Key |
KATGMTCOCXFBPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)NC(=O)O2)F |
Origin of Product |
United States |
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